molecular formula C9H8ClN3O2S B2670531 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione CAS No. 956244-33-0

5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione

Cat. No. B2670531
CAS RN: 956244-33-0
M. Wt: 257.69
InChI Key: YJZIXAKLXTYZQH-UTCJRWHESA-N
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Description

The compound “5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione” is a complex organic molecule. It has a molecular formula of C9H8ClN3O2S and a molecular weight of 257.69672 . The structure includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a thiazolane dione, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. This compound’s molecular weight is 257.69672 , but other specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Novel Synthesis Methods

One area of research focuses on the synthesis of N-confused porphyrin derivatives using active methylene compounds, including dimethylcyclohexane-1,3-dione and dimethyl-1H-pyrazol-5(4H)-one. These methods afford a novel type of N-confused porphyrin derivatives without the need for a catalyst, demonstrating an efficient approach to synthesizing complex organic molecules (Li et al., 2011).

Chemical Transformations and Reactivity

Research has also been conducted on the photochemical transformations and reactions of chloro(4-methylpent-3-en-1-ynyl)carbene, generated by photolysis of a related 5-chloroethynyl compound. This study elucidates key structural parameters and potential for synthetic applications in generating novel compounds through selective transformations (Gvozdev et al., 2021).

Heterocyclic Chemistry

Another avenue of research involves the synthesis of isoxazolo and thiazolo derivatives, offering new insights into the development of compounds with potential biological activity. These studies showcase the versatility of these chemical frameworks in creating pharmacologically relevant molecules (Abdel-fattah et al., 1998).

Antimicrobial and Antiproliferative Activities

Derivatives of thiazolidine-diones have been synthesized and evaluated for their antimicrobial and antiproliferative activities against human cancer cell lines. Such research highlights the potential therapeutic applications of these compounds in treating infections and cancer (Prakash et al., 2011).

Electronic Device Applications

The design and synthesis of polymers based on PD electron-withdrawing units, incorporating thiazolidine-dione derivatives, demonstrate their utility in electronic devices. These materials possess good thermal stability and broad absorption spectra, indicating their potential in the development of novel electronic materials (Zhao et al., 2015).

properties

IUPAC Name

(5Z)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-4-5(7(10)13(2)12-4)3-6-8(14)11-9(15)16-6/h3H,1-2H3,(H,11,14,15)/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZIXAKLXTYZQH-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C2C(=O)NC(=O)S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C\2/C(=O)NC(=O)S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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